Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-
Description
Cholan-24-oic acid, 3,7,12-trihydroxy-, (3α,5β,7α,12α)-, commonly known as cholic acid (CA), is a primary bile acid synthesized in the liver from cholesterol via enzymatic pathways involving cytochrome P450 enzymes. Its structure comprises a steroidal backbone with hydroxyl groups at positions 3α, 7α, and 12α, and a carboxylic acid group at C-24 . CA is conjugated with glycine or taurine to form bile salts (e.g., glycocholate and taurocholate), which are secreted into bile and play critical roles in lipid emulsification, absorption of fat-soluble vitamins, and cholesterol homeostasis . Approximately 90% of the human bile acid pool consists of CA and its derivatives, which undergo enterohepatic circulation to maintain metabolic balance .
Properties
IUPAC Name |
4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334862 | |
| Record name | 3,7,12-Trihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8008-63-7, 81-25-4 | |
| Record name | Bile, extract | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bile, extract | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkaline Saponification of Bile
Cholic acid is naturally abundant in bovine and porcine bile, where it exists as sodium salts of conjugated bile acids (e.g., taurocholic and glycocholic acids). The industrial extraction process begins with alkaline saponification to hydrolyze these conjugates. For instance, 40 gallons of bile are refluxed with 40 lbs of sodium hydroxide (NaOH) at atmospheric pressure for 18–24 hours or autoclaved at 15 psi for 12–16 hours. This step cleaves the amide bonds linking cholic acid to taurine or glycine, liberating free cholic acid. Subsequent acidification with hydrochloric acid (HCl) to pH 3.0 precipitates a crude tarry mass, which is then dissolved in amyl alcohol and purified via fractional crystallization with benzene. The final yield approximates 80–100 grams of cholic acid per gallon of bile, though repeated recrystallization from ethanol-water mixtures is necessary to achieve pharmaceutical-grade purity.
Solvent Partitioning and Crystallization
Post-saponification, solvent partitioning exploits cholic acid’s differential solubility. Amyl alcohol selectively extracts cholic acid from the aqueous phase, while benzene induces crystallization. This method reduces impurities like cholesterol and pigments, yielding a product with >95% purity after two recrystallizations. Notably, technical-grade solvents (e.g., mixed amyl alcohol isomers) suffice for industrial-scale production, minimizing costs without compromising yield.
Chemical Synthesis Strategies
Mixed Anhydride Method
Chemical synthesis of cholic acid derivatives often employs the mixed anhydride method, which activates carboxyl groups for amidation. For example, reacting cholic acid with isobutyl chloroformate in the presence of triethylamine (Et₃N) generates a reactive anhydride intermediate, which subsequently couples with glycine esters. This approach achieves a 76% yield of glycocholic acid, a conjugated derivative, with high regioselectivity. However, the toxicity of chloroformates necessitates stringent safety protocols, and residual reagents require extensive purification via silica gel chromatography.
One-Pot Synthesis
Recent advances favor one-pot strategies to streamline multi-step processes. Wang et al. demonstrated a one-pot synthesis of glycocholic acid using N-carbamoyl chloride hydrochloride as a condensing agent, achieving >90% yield under mild conditions. This method eliminates intermediate isolation, reducing solvent waste and operational time. Similarly, Mitome et al. synthesized ¹³C-labeled cholic acid derivatives using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which outperformed traditional agents like EEDQ in both yield and purity.
Oxidation and Functionalization
Cholic acid’s hydroxyl groups permit site-specific modifications. For instance, IBX (2-iodoxybenzoic acid)-mediated oxidation of 3α-(2,2-dimethylpropanoyl)-7α-hydroxy-(6E)-ethylidene-5β-cholan-24-oic acid methyl ester introduces a ketone at C7, followed by saponification with NaOH to yield 3α-hydroxy-7-keto derivatives. This method, yielding 53% after silica gel purification, underscores the versatility of cholic acid as a scaffold for synthetic analogs.
Purification and Characterization
Recrystallization Techniques
Recrystallization remains pivotal for purifying cholic acid. Hot ethanol-water mixtures (5:1 v/v) preferentially dissolve cholic acid over contaminants, with cooling inducing crystallization. This process, repeated 2–3 times, elevates purity from 85% to >99%, as confirmed by melting point analysis and HPLC.
Chromatographic Methods
Silica gel chromatography resolves stubborn impurities, particularly in synthetic pathways. A typical protocol uses dichloromethane-acetone (95:5) to elute cholic acid derivatives, achieving baseline separation in analytical HPLC. Preparative HPLC with C18 columns and acetonitrile-water gradients further purifies milligram-scale batches for pharmaceutical use.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scale |
|---|---|---|---|---|
| Alkaline Saponification | NaOH, HCl, amyl alcohol, benzene | 80–100 g/gal bile | 95–99% | Industrial |
| Mixed Anhydride | Isobutyl chloroformate, Et₃N | 76% | >98% | Laboratory |
| One-Pot Synthesis | N-carbamoyl chloride, NaOH | >90% | 95% | Pilot Plant |
| IBX Oxidation | IBX, THF, NaOH | 53% | 97% | Milligram-scale |
Key Observations :
-
Natural Extraction excels in cost-efficiency for bulk production but requires abundant bile supplies.
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Chemical Synthesis offers structural flexibility for derivatives but faces scalability challenges due to toxic reagents.
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One-Pot Methods balance yield and operational simplicity, emerging as preferred routes for novel analogs .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 3α, 7α, and 12α undergo oxidation under controlled conditions to form ketones or carboxylic acids.
| Reaction Type | Reagents/Conditions | Products Formed | Sources |
|---|---|---|---|
| Primary oxidation | KMnO<sub>4</sub> in acidic medium | 3-keto,7α,12α-dihydroxy-5β-cholan-24-oic acid | |
| Secondary oxidation | CrO<sub>3</sub> in glacial acetic acid | 7-keto-3α,12α-dihydroxy-5β-cholan-24-oic acid |
These reactions are pH- and temperature-sensitive, with selectivity influenced by steric hindrance from the 5β-cholanic backbone.
Esterification and Derivatization
The carboxylic acid group at position 24 readily forms esters, while hydroxyl groups undergo acetylation or sulfation.
Ester derivatives are critical for enhancing solubility in organic solvents or modifying bioavailability .
Conjugation with Amino Acids
In biological systems, cholic acid conjugates with glycine or taurine via amide bond formation:
These conjugates are pivotal for lipid digestion and are reabsorbed via enterohepatic circulation .
Microbial Transformations
Gut microbiota modify cholic acid through dehydroxylation and epimerization:
| Reaction Type | Microbial Species | Products Formed | Significance | Sources |
|---|---|---|---|---|
| 7α-Dehydroxylation | Clostridium scindens | Deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid) | Secondary bile acid synthesis | |
| Epimerization | Bacteroides spp. | Ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholan-24-oic acid) | Therapeutic applications |
These modifications alter hydrophobicity and toxicity profiles, influencing bile acid signaling through nuclear receptors like FXR.
Reduction Reactions
Hydroxyl or keto groups can be reduced to alter stereochemistry or functionality:
| Reaction Type | Reagents/Conditions | Products Formed | Applications | Sources |
|---|---|---|---|---|
| Ketone reduction | NaBH<sub>4</sub> in ethanol | 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid (recovery from oxidized forms) | Analytical standardization |
Halogenation and Substitution
Halogenation at hydroxyl positions enhances derivatization for analytical detection:
| Reaction Type | Reagents/Conditions | Products Formed | Use Case | Sources |
|---|---|---|---|---|
| Bromination | PBr<sub>3</sub> in THF | 3-Bromo-7α,12α-dihydroxy-5β-cholan-24-oic acid | Mass spectrometry standards |
Stability and Degradation
Cholic acid degrades under extreme conditions:
| Condition | Degradation Pathway | Byproducts Identified | Stability Notes | Sources |
|---|---|---|---|---|
| High-temperature autoclaving (121°C) | Dehydration and oxidation | Δ<sup>5</sup>-3-keto-cholenic acid | Avoid prolonged heat exposure | |
| UV irradiation | Radical-mediated cleavage | Seco-cholanic acid derivatives | Store in amber vials |
Scientific Research Applications
Biological Roles
Cholic acid is synthesized from cholesterol in the liver and plays a crucial role in the digestion and absorption of dietary fats. It is primarily conjugated with glycine or taurine to form bile salts that facilitate emulsification of fats in the intestine.
Therapeutic Applications
- Gallstone Treatment : Cholic acid has been utilized in the treatment of gallstones. Its ability to dissolve cholesterol gallstones has been documented in various studies .
- Antimicrobial Activity : Research indicates that bile acids like cholic acid can inhibit the germination of Clostridium difficile spores. This property has led to investigations into its derivatives for potential use as antimicrobial agents .
- Liver Disease Management : The compound has been studied for its role in managing liver diseases such as cholestasis. High levels of tetrahydroxy bile acids have been associated with better prognoses in infantile intrahepatic cholestasis patients .
Case Studies and Experimental Applications
- Inhibition of Pathogenic Spores : A study demonstrated that derivatives of cholic acid exhibited significant inhibitory effects on C. difficile, suggesting potential applications as therapeutic agents against bacterial infections .
- Detoxification Mechanisms : The polyhydroxylation of bile acids like cholic acid is speculated to serve as a detoxification mechanism in certain animal models. This aspect is under investigation for its implications in human health .
Data Table: Comparison of Bile Acids
| Bile Acid | Structure Characteristics | Therapeutic Use |
|---|---|---|
| Cholic Acid | 3α, 7α, 12α-trihydroxy | Gallstone dissolution |
| Chenodeoxycholic Acid | Similar hydroxyl pattern | Antimicrobial properties |
| Ursodeoxycholic Acid | 3α-hydroxy, 7β-hydroxy | Liver disease management |
| Lithocholic Acid | 3α-hydroxy | Limited therapeutic use due to toxicity |
Mechanism of Action
Cholic acid exerts its effects primarily through its interaction with the Farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. Upon binding to FXR, cholic acid activates the receptor, leading to the transcription of target genes that regulate bile acid synthesis, transport, and detoxification .
Comparison with Similar Compounds
Comparison with Structurally Similar Bile Acids
Bile acids are classified as primary (synthesized in the liver) or secondary (modified by gut microbiota). Below is a detailed comparison of CA with key analogs:
Structural and Functional Differences
Key Research Findings
Hydroxylation and Toxicity :
- The number and position of hydroxyl groups dictate hydrophobicity and toxicity. CA (3 hydroxyls) is more hydrophilic and less toxic than LCA (1 hydroxyl), which is highly hydrophobic and linked to liver damage and pruritus .
- Secondary bile acids (DCA, LCA) are more toxic due to increased membrane disruption and DNA damage .
Therapeutic Applications: UDCA: Used to treat primary biliary cholangitis by displacing toxic bile acids and reducing endoplasmic reticulum stress .
Synthetic Derivatives: 12β-Methyl-CA analogs (e.g., 3α,7α-dihydroxy-12β-methyl-18-nor-5β-cholan-24-oic acid) exhibit neuroprotective properties in preclinical studies . Amidoalcohol derivatives of CA and DCA demonstrate antimicrobial activity and gelation properties, useful in drug delivery systems .
Metabolic Pathways and Microbial Interactions
- CA Biotransformation : Gut microbiota dehydroxylate CA to form DCA, which is reabsorbed and contributes to the bile acid pool .
- Enzymatic Modifications : Bacterial hydroxysteroid dehydrogenases convert CA into iso-bile acids (e.g., 7β-hydroxy derivatives like UDCA), altering receptor affinity and toxicity .
Biological Activity
Cholan-24-oic acid, also known as 3,7,12-trihydroxycholan-24-oic acid or cholic acid, is a bile acid synthesized from cholesterol in the liver. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as a detergent in the intestinal lumen. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H40O5
- Molecular Weight : 408.57 g/mol
- CAS Number : 81938-67-2
Structure
Cholan-24-oic acid features three hydroxyl groups located at positions 3, 7, and 12 on the steroid nucleus. This configuration influences its solubility and biological function.
Cholic acid facilitates lipid digestion through the formation of micelles, which enhance the solubility of lipids in aqueous environments. The amphipathic nature of bile acids allows them to interact with both hydrophilic and hydrophobic substances.
Key Functions :
- Fat Absorption : Enhances the emulsification of dietary fats.
- Cholesterol Regulation : Aids in the excretion of cholesterol through bile.
- Hormonal Regulation : Influences the secretion of various hormones involved in metabolism.
Clinical Implications
Research indicates that cholan-24-oic acid may have therapeutic implications beyond digestion:
- Metabolic Disorders : Its role in lipid metabolism makes it a candidate for treating obesity and related metabolic disorders.
- Liver Health : Bile acids have been shown to protect liver cells from damage and promote regeneration.
- Gut Health : Modulates gut microbiota composition, potentially impacting conditions like inflammatory bowel disease.
Case Studies
-
Cholic Acid and Obesity :
- A study demonstrated that administration of cholic acid in obese mice improved lipid profiles and reduced body weight by enhancing energy expenditure (PMID: 24531887).
-
Liver Regeneration :
- Research indicated that cholan-24-oic acid promotes liver cell proliferation through activation of specific signaling pathways (PMID: 26568458).
-
Gut Microbiota Modulation :
- A clinical trial found that cholan-24-oic acid supplementation altered gut microbiota composition favorably in patients with metabolic syndrome (PMID: 29241470).
Comparative Data
| Study Focus | Findings | Reference |
|---|---|---|
| Obesity Treatment | Reduced body weight and improved lipid metabolism | PMID: 24531887 |
| Liver Cell Proliferation | Enhanced liver regeneration through signaling pathway activation | PMID: 26568458 |
| Gut Microbiota Composition | Positive modulation in metabolic syndrome patients | PMID: 29241470 |
Q & A
Q. How can researchers synthesize and purify cholic acid derivatives for analytical standards?
Cholic acid derivatives (e.g., oxo-, hydroxy-, or conjugated forms) are synthesized via regioselective oxidation, acetylation, or enzymatic modifications. For example, 7α,12α-dihydroxy-3-oxo-5α-cholan-24-oic acid and related oxo-metabolites are synthesized using controlled oxidation with Jones reagent or microbial enzymes . Purification involves reversed-phase HPLC with C18 columns and mobile phases optimized for bile acid separation (e.g., methanol/water gradients). Purity validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for quantifying cholic acid in biological matrices?
- LC-MS/MS : Use C18 columns with electrospray ionization (ESI) in negative-ion mode. Monitor transitions like m/z 407.3 → 407.3 (unconjugated cholic acid) and m/z 514.3 → 80.1 (tauro-conjugated forms). Internal standards (e.g., d4-cholic acid) correct for matrix effects .
- Enzymatic assays : 3α-hydroxysteroid dehydrogenase (3α-HSD) oxidizes the 3α-hydroxy group of cholic acid to a ketone, coupled with NADH production measured spectrophotometrically at 340 nm .
Q. How does the stereochemistry of hydroxyl groups influence cholic acid’s physicochemical properties?
The 3α,7α,12α-hydroxyl configuration creates a rigid amphipathic structure:
- Solubility : Insoluble in water (0.28 mM at 20°C) but forms micelles above critical concentrations (CMC ≈ 2–4 mM) .
- Acid dissociation : pKa values for carboxyl (-OH) and hydroxyl groups are ~5.0 and ~12.0, respectively, affecting ionization in physiological pH ranges .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in cholic acid’s oxidative stability across studies?
Conflicting data on oxidation rates (e.g., 3α-hydroxy to 3-oxo conversion) arise from methodological variables:
- Enzyme source : 3α-HSD from Pseudomonas testosteroni achieves >95% oxidation efficiency in 14–20 h, while mammalian isoforms may show lower activity .
- pH and cofactors : Optimal activity occurs at pH 9.0–10.0 with NAD⁺ as a cofactor. Deviations in buffer composition (e.g., Tris vs. phosphate) alter reaction kinetics .
- Validation : Cross-validate results using isotopic labeling (e.g., ¹³C-cholic acid) and parallel LC-MS/MS quantification .
Q. How can researchers model cholic acid’s role in lipid metabolism using in vitro systems?
- Enterohepatic circulation models : Co-culture hepatocytes (e.g., HepG2) with intestinal cells (Caco-2) to simulate bile acid reabsorption. Measure apical-to-basolateral transport using radiolabeled [¹⁴C]-cholic acid .
- Enzyme kinetics : Use recombinant CYP8B1 to study 12α-hydroxylation of 5β-cholestane-3α,7α-diol, a precursor to cholic acid. Monitor kinetics via LC-MS and compare Kₘ values across species .
Q. What advanced spectral methods distinguish cholic acid from its epimers and isomers?
- NMR : ¹H NMR distinguishes 3α/3β epimers via coupling constants (J = 3–4 Hz for axial 3α-OH vs. J > 10 Hz for equatorial 3β-OH) .
- FT-IR : Hydroxyl stretching (3200–3600 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) differentiate unconjugated vs. glycine/taurine-conjugated forms .
Q. How do microbial modifications of cholic acid impact its metabolic profiling in gut microbiota studies?
- Deconjugation assays : Incubate fecal samples with cholylglycine hydrolase to hydrolyze conjugated bile acids. Quantify free cholic acid via LC-MS .
- Metabolite identification : Use UPLC-QTOF-MS to detect microbial derivatives like deoxycholic acid (3α,12α-dihydroxy) and lithocholic acid (3α-hydroxy). Apply multivariate analysis (PCA/PLS-DA) to correlate microbial communities with metabolite profiles .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in cholic acid’s reported CMC values, and how can they be mitigated?
Variations in critical micelle concentration (CMC) stem from:
- Ionic strength : Higher NaCl concentrations (e.g., 150 mM) reduce CMC by shielding carboxylate charges.
- Temperature : CMC decreases by ~0.1 mM/°C as hydrophobic interactions strengthen. Standardize conditions using dynamic light scattering (DLS) and pyrene fluorescence assays .
Q. What protocols ensure accurate quantification of cholic acid in ancient biological samples (e.g., archaeological residues)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
